1-(4-Bromobenzyl)-1H-benzo[d]imidazole
Overview
Description
1-(4-Bromobenzyl)-1H-benzo[d]imidazole is a heterocyclic organic compound that features a benzimidazole core substituted with a 4-bromobenzyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both the benzimidazole and bromobenzyl moieties imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzyl)-1H-benzo[d]imidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzimidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted benzimidazoles with various functional groups.
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole amines.
Scientific Research Applications
1-(4-Bromobenzyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. Additionally, the bromobenzyl group can enhance the compound’s binding affinity and selectivity towards certain biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 1-(4-Chlorobenzyl)-1H-benzo[d]imidazole
- 1-(4-Methylbenzyl)-1H-benzo[d]imidazole
- 1-(4-Fluorobenzyl)-1H-benzo[d]imidazole
Comparison: 1-(4-Bromobenzyl)-1H-benzo[d]imidazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. Compared to its analogs with different substituents (chlorine, methyl, fluorine), the bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity. For instance, the larger size and higher electronegativity of bromine compared to chlorine or fluorine can result in stronger interactions with biological targets, potentially enhancing the compound’s efficacy in medicinal applications.
Biological Activity
1-(4-Bromobenzyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, including antimicrobial, anticancer, and antiparasitic properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 273.16 g/mol. The compound features a bromobenzyl group attached to a benzimidazole core, which is known for its pharmacological potential.
Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. A study found that this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these strains were reported to be as low as 6.9 µM, indicating potent antimicrobial activity .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 6.9 |
Pseudomonas aeruginosa | 8.5 |
Bacillus subtilis | 7.2 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies using the MTT assay showed that the compound exhibits cytotoxic effects with IC50 values ranging from 7.82 to 10.21 μM across different cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) .
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (µM) |
---|---|
HepG2 | 8.5 |
MCF-7 | 9.3 |
HCT-116 | 10.0 |
The mechanism of action appears to involve cell cycle arrest at the G1 phase, which prevents further cellular proliferation and may lead to apoptosis .
Antiparasitic Activity
Benzimidazole derivatives are well-known for their antiparasitic properties. Studies have shown that compounds similar to this compound can inhibit the growth of Mycobacterium tuberculosis (Mtb), making them potential candidates for developing new treatments against tuberculosis .
Case Studies
Case Study 1: Antimycobacterial Activity
In a comparative study, various benzimidazole derivatives were synthesized and tested against Mtb. The lead compound exhibited an MIC value of 3.8 µM against multidrug-resistant strains, highlighting the potential of this class of compounds in treating resistant infections .
Case Study 2: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of benzimidazole derivatives in mouse models infected with fungal pathogens. The results showed a significant reduction in fungal load when treated with compounds similar to this compound, demonstrating its therapeutic potential .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes involved in cellular processes or interfere with microtubule formation, which is crucial for cell division .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFVHHCZEFZEPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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